Intracellular Ca²⁺ Release Inhibition: ~4-Fold More Potent Than Procaine in Rat Aorta – Bisnordihydrotoxiferine Differentiation
In isolated rat aorta, bisnordihydrotoxiferine inhibited noradrenaline-induced intracellular calcium-dependent transient contractions with an IC₅₀ of 6.10 × 10⁻⁶ M, which was approximately 3.8-fold more potent than the reference inhibitor procaine (IC₅₀ = 2.30 × 10⁻⁵ M) [1]. Conversely, bisnordihydrotoxiferine was significantly less potent than verapamil at voltage-dependent Ca²⁺ channels (pD'₂ 3.92 ± 0.09 vs. verapamil pD'₂ 6.00 ± 0.11 in guinea-pig ileum KCl-induced contractions) [1]. This asymmetric profile—stronger inhibition of intracellular Ca²⁺ store release but weaker L-type channel blockade—distinguishes bisnordihydrotoxiferine from classical calcium antagonists and positions it as a mechanistically selective probe.
| Evidence Dimension | Intracellular Ca²⁺ release inhibition (IC₅₀) in rat aorta |
|---|---|
| Target Compound Data | 6.10 × 10⁻⁶ M |
| Comparator Or Baseline | Procaine: 2.30 × 10⁻⁵ M; Verapamil: pD'₂ 6.00 (KCl-induced contraction) |
| Quantified Difference | 3.8-fold more potent than procaine at intracellular Ca²⁺ stores; 120-fold less potent than verapamil at voltage-dependent Ca²⁺ channels (pD'₂ difference 2.08 log units) |
| Conditions | Rat aorta (noradrenaline-induced transient contractions); guinea-pig ileum (KCl-induced contractions) |
Why This Matters
Investigators requiring selective pharmacological blockade of intracellular Ca²⁺ mobilization with minimal L-type channel interference should select bisnordihydrotoxiferine over verapamil or procaine for mechanistic dissection of calcium signaling pathways.
- [1] da Silva BA, de Araújo Filho AP, Mukherjee R, de A Chiappeta A. Bisnordihydrotoxiferine and vellosimine from Strychnos divaricans root: spasmolytic properties of bisnordihydrotoxiferine. Phytother Res. 1993;7(6):419-424. doi:10.1002/ptr.2650070607. View Source
